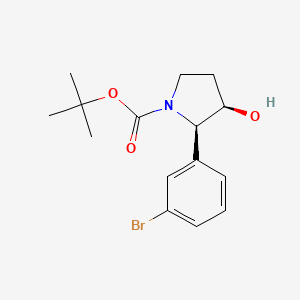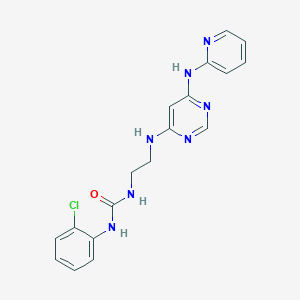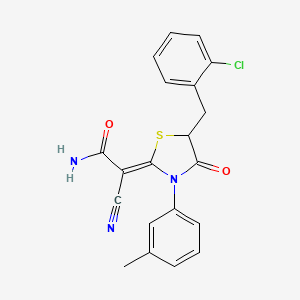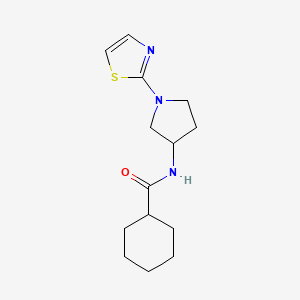
8-Bromo-4,6-dichloro-quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4,6-dichloro-quinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 . It is used for research purposes .
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of 6,8-dichloro-quinazoline derivatives bearing a sulfide group was synthesized and characterized via 1H NMR, 13C NMR, IR, and elemental analyses .Molecular Structure Analysis
The molecular structure of 8-Bromo-4,6-dichloro-quinazoline consists of a quinazoline core with bromine and chlorine substituents .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis have also been used .Wissenschaftliche Forschungsanwendungen
Inhibition of Tyrosine Kinases
8-Bromo-4,6-dichloro-quinazoline derivatives have been investigated for their potential as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds show promise in enhancing antitumor activity, particularly when modifications are made to improve water solubility and biological properties. Molecular modeling and experimental evidence suggest that these inhibitors interact covalently with target enzymes, demonstrating significant oral activity in xenograft models of human epidermoid carcinoma (Tsou et al., 2001).
Synthesis of EGFR Inhibitors
Research on 8-Bromo-4,6-dichloro-quinazoline derivatives includes the synthesis of new compounds starting from 4-chloro derivatives. These compounds are screened for their efficacy as EGFR inhibitors compared to gefitinib, with some showing superior EGFR inhibitory activity and cytotoxicity against human cancer cell lines. Molecular docking studies are conducted to explore the interaction with the EGFR-TK active site, highlighting the potential of these derivatives in targeted anticancer therapy (Allam et al., 2020).
Antibacterial and Antifungal Activity
Studies on the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones have shown that these compounds exhibit considerable efficiency against various bacteria. The modification of quinazolinones to include specific substituents can enhance their antibacterial affinities, indicating a potential route for developing new antibacterial agents (Badr et al., 1980).
Synthesis and Characterization for Antimicrobial Activity
Novel substituted 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino) propyl) quinazoline-4(3H)-one derivatives have been synthesized and characterized. These compounds were evaluated for their antibacterial and anti-fungal activities, showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and other fungi, suggesting a potential application in antimicrobial therapies (Chaitanya et al., 2018).
Wirkmechanismus
While the specific mechanism of action for 8-Bromo-4,6-dichloro-quinazoline is not mentioned in the search results, quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Safety and Hazards
Zukünftige Richtungen
Quinazoline derivatives have been the focus of significant research due to their wide range of biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing interest in the development of new quinazoline derivatives, including potentially 8-Bromo-4,6-dichloro-quinazoline, for various therapeutic applications.
Eigenschaften
IUPAC Name |
8-bromo-4,6-dichloroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZUNALQFSFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,6-dichloro-quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2700338.png)

![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)

![3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2700344.png)



![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)



![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)
